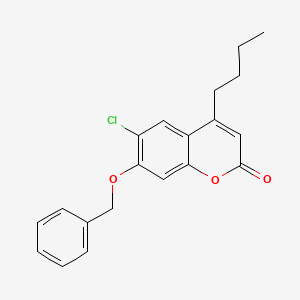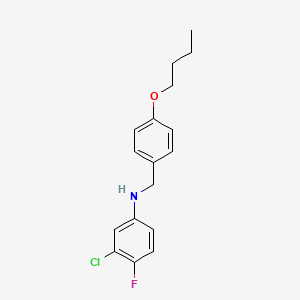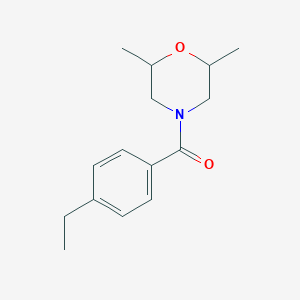
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPPC belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological activities. In
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound enhances the activity of GABA receptors, which leads to the inhibition of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which reduces the propagation of action potentials in neurons. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In immune cells, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation and the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Future Directions
There are several future directions for the research of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, including the investigation of its activity in animal models and its potential therapeutic applications. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. This compound could also be used as a lead compound for the development of new drugs with improved pharmacological properties. Finally, the mechanism of action of this compound could be further elucidated to understand its potential applications in various fields of research.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl cyanoacetate and phenylhydrazine in the presence of acetic acid and refluxing for several hours. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.
Scientific Research Applications
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been investigated for its anti-tumor activity in cancer cells, where it induces cell cycle arrest and apoptosis. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-15-7-9-16(10-8-15)22-19(25)17-13-24(12-4-11-21)23-18(17)14-5-2-1-3-6-14/h1-3,5-10,13H,4,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSAENSAUCAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)


![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)

